3-Cyano-3-phenylpropanoic acid
Overview
Description
3-Cyano-3-phenylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fuel for Molecular Machines : 3-Cyano-3-phenylpropanoic acid is used as a chemical fuel for acid-base driven molecular machines. It ensures the correct operation of these machines without overfeeding and malfunctioning (Biagini et al., 2020).
Control of Molecular Scaffold Geometry : This compound can control the geometry of calix[4]arene scaffold in its cone conformation. The structure can be locked and unlocked by varying the structure or amount of the fuel (Del Giudice et al., 2020).
Preparation of Chiral Compounds : this compound is used in the chemo-enzymatic preparation of chiral (S)-3-hydroxy-3-phenylpropanoic acid, a potential progenitor for certain antidepressant drugs (Zhao et al., 2014).
Study of Cycliacylation Kinetics : It is used in studying the cycliacylation kinetics of related acids in liquid hydrogen fluoride, providing insights into the reaction mechanisms (Brouwer et al., 2010).
Cross-Coupling of C–H Bonds : The compound is involved in the cross-coupling of C–H bonds with organoborons, using a nitrile template, essential in organic synthesis (Wan et al., 2013).
Fuel for Molecular Switches : It acts as a fuel for acid-base-operated molecular switches, facilitating large-amplitude motions of molecular structures (Berrocal et al., 2016).
Optoelectronic Properties : The compound is studied for its optoelectronic properties, particularly in nonlinear optical materials (Fonkem et al., 2019).
Role in Plant-Microorganism Interactions : this compound is identified in tobacco root exudates, influencing the growth of rhizosphere microorganisms (Liu et al., 2015).
Metabolic Engineering : It's used in metabolic engineering studies for the production of 3-phenylpropanol, a fragrance ingredient and chemical precursor (Liu et al., 2021).
Production of Bioplastics : The compound is relevant in the production of 3-hydroxypropanoic acid, a precursor in bioplastics and other chemicals (Jers et al., 2019).
Catalysis in Organic Synthesis : It is used in the development of chiral catalysts for enantioselective reduction of ketones (Sheeba et al., 2016).
Antimicrobial Properties : Chlorinated derivatives of this compound exhibit antimicrobial properties (Shaala et al., 2020).
Sensitizers in Solar Cells : The compound is utilized in the engineering of organic sensitizers for solar cell applications (Kim et al., 2006).
Triggering Molecular Motions : this compound is used in triggering back and forth motions of acid-base-operated paramagnetic molecular switches (Franchi et al., 2019).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that phenylpropanoids, such as 3-Cyano-3-phenylpropanoic acid, are involved in various biochemical reactions in plants
Cellular Effects
A related compound, 3-phenylpropionic acid, has been shown to promote myotube hypertrophy in skeletal muscle cells, both in vivo and in vitro . It inhibits protein degradation and promotes protein acetylation in muscle cells . The exact effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism remain to be investigated.
Molecular Mechanism
It is known that phenylpropanoids can undergo various chemical reactions, including decarboxylation
Metabolic Pathways
Phenylpropanoids are known to be involved in various metabolic pathways in plants
Properties
IUPAC Name |
3-cyano-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPNSKPTQXVWAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458279, DTXSID70901636 | |
Record name | 3-CYANO-3-PHENYLPROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_770 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14387-18-9 | |
Record name | 3-CYANO-3-PHENYLPROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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